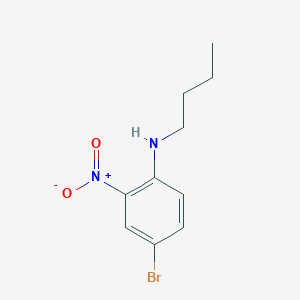

4-bromo-N-butyl-2-nitroaniline

Description

4-Bromo-N-butyl-2-nitroaniline (C₁₀H₁₃BrN₂O₂; molecular weight 289.13) is a halogenated aromatic amine featuring a bromine atom at the para position (C4), a nitro group at the ortho position (C2), and an N-butyl substituent.

Properties

IUPAC Name |

4-bromo-N-butyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-2-3-6-12-9-5-4-8(11)7-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDSMKOOMVBSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-butyl-2-nitroaniline can be achieved through several routes. One common method involves the reaction of 2-bromo-5-tert-butyl-nitroaniline with sodium nitrite in the presence of N-tert-butyl-N’-(2-nitrophenyl)thiourea . Another approach includes a multistep synthesis starting from benzene, involving nitration, bromination, and subsequent functional group transformations .

Chemical Reactions Analysis

4-Bromo-N-butyl-2-nitroaniline undergoes various chemical reactions, including:

Scientific Research Applications

General Synthetic Route:

- Nitration : Aniline is nitrated to introduce the nitro group at the 2-position.

- Bromination : The nitrated product is brominated at the 4-position.

- Alkylation : The resulting compound is then alkylated with butyl bromide to attach the butyl group.

This multi-step synthesis allows for the creation of derivatives that can be tailored for specific applications in research and industry.

Intermediate in Organic Synthesis

4-Bromo-N-butyl-2-nitroaniline serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Biological Studies

The compound has been utilized in biological studies due to its potential as an enzyme inhibitor. For instance, research has shown that nitroanilines can inhibit histone deacetylases (HDACs), which are important targets in cancer therapy . Inhibitory effects on HDAC-1 and HDAC-2 have been reported, indicating its potential role in epigenetic modulation .

Material Science

In material science, this compound is explored for its properties in polymer synthesis and coatings. Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing thermal stability and mechanical properties.

Case Study 1: Epigenetic Modulation

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on HDAC enzymes, with inhibition rates ranging from 8% to 95% depending on the specific enzyme targeted . This highlights its potential application in developing new therapeutic agents for cancer treatment.

Case Study 2: Synthesis of Hybrid Compounds

Research focused on synthesizing hybrid compounds using this compound as a precursor showed promising results in developing new drugs with enhanced efficacy against specific biological targets . The hybridization approach allows for the combination of different pharmacophores, potentially leading to multi-target drugs.

Mechanism of Action

The mechanism of action of 4-bromo-N-butyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways . The bromine atom can be substituted with other functional groups, allowing the compound to be modified for specific applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-bromo-N-butyl-2-nitroaniline and related compounds:

Physicochemical Properties

- Planarity and Hydrogen Bonding: In 2-bromo-4-nitroaniline, the nitro group forms a dihedral angle of 4.57° with the aromatic ring, promoting planarity and intramolecular N–H⋯Br interactions . This contrasts with bulkier analogs like this compound, where the N-butyl group likely disrupts planarity, reducing conjugation and altering crystal packing.

Lipophilicity and Solubility :

Electronic Effects and Reactivity

- Electron-Withdrawing Groups (EWGs): The nitro group at C2 in the target compound deactivates the ring, directing electrophilic substitution to the meta position relative to the nitro group. Bromine at C4 further stabilizes negative charge via resonance.

Biological Activity

4-Bromo-N-butyl-2-nitroaniline is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 273.13 g/mol. It features a bromine atom, a butyl group, and a nitro group attached to an aniline structure, which influences its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an apoptosis promoter and its effects on cellular pathways.

Apoptosis Induction

Research indicates that this compound may act as an apoptosis promoter. In studies examining its effects on cancer cell lines, it was observed to influence the BCL-X1 pathway, which is crucial for regulating apoptosis. The compound demonstrated significant inhibition of BCL-X1, suggesting its potential as an anti-cancer agent by promoting programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationship (SAR) of similar compounds revealed insights into how modifications to the molecular structure can impact biological activity. For instance, the introduction of various substituents at different positions on the aromatic rings was shown to affect the compound's ability to activate NF-κB and ISRE pathways, which are important for immune response and cell survival . Although this compound itself has shown some activity, related compounds with different substitutions exhibited varying levels of efficacy.

Case Studies and Research Findings

Several case studies have highlighted the biological implications of this compound:

- Toxicological Assessment :

- Mechanisms of Action :

- Environmental Impact :

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.